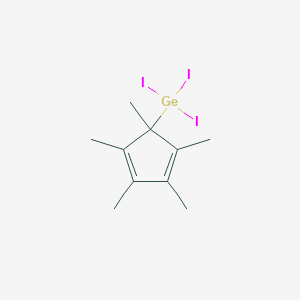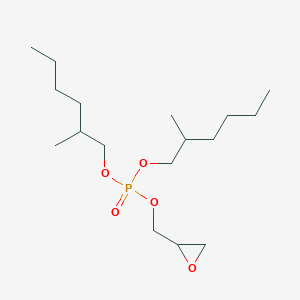
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of an oxirane (epoxide) ring and phosphate ester groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate typically involves the reaction of 2-methylhexanol with epichlorohydrin in the presence of a base to form the oxirane ring. This intermediate is then reacted with phosphoric acid or its derivatives to form the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The phosphate ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the phosphate ester groups.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted phosphate esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a flame retardant and plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate involves the reactivity of its oxirane ring and phosphate ester groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphate ester groups can participate in phosphorylation reactions, affecting various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: A common plasticizer with similar ester functional groups but lacks the oxirane ring.
Bisphenol F diglycidyl ether: Contains oxirane rings but differs in its aromatic structure.
Uniqueness
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate is unique due to the presence of both oxirane and phosphate ester groups, providing a combination of reactivity and stability that is not commonly found in similar compounds. This makes it particularly useful in applications requiring both chemical reactivity and stability.
Properties
CAS No. |
93639-57-7 |
|---|---|
Molecular Formula |
C17H35O5P |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
bis(2-methylhexyl) oxiran-2-ylmethyl phosphate |
InChI |
InChI=1S/C17H35O5P/c1-5-7-9-15(3)11-20-23(18,22-14-17-13-19-17)21-12-16(4)10-8-6-2/h15-17H,5-14H2,1-4H3 |
InChI Key |
CTVZMKRSLREXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)COP(=O)(OCC1CO1)OCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)

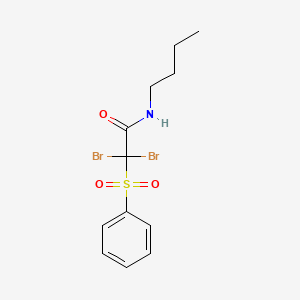
![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
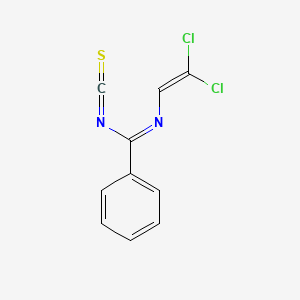
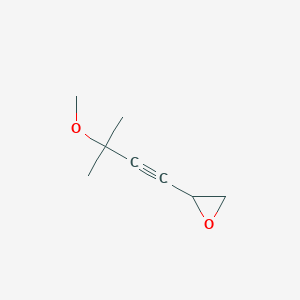
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
